N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine-derived acetamide featuring a 2-ethylphenyl group at the acetamide nitrogen and a 4-methylphenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazin-4-one core. The compound’s molecular formula is C₂₃H₂₂N₄O₂ (molecular weight: 386.45 g/mol), with a logP value indicative of moderate lipophilicity, suggesting favorable membrane permeability .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-3-17-6-4-5-7-19(17)24-22(28)15-26-12-13-27-21(23(26)29)14-20(25-27)18-10-8-16(2)9-11-18/h4-14H,3,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVGGGMAYNGMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural framework that combines heterocyclic pyrazolo[1,5-a]pyrazine moieties with acetamide and substituted phenyl groups, which are known for their diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 415.5 g/mol. The presence of multiple functional groups such as the acetamide and aromatic rings contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O2 |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | This compound |
| Chemical Class | Heterocyclic compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate various biochemical pathways by binding to active sites or altering the conformation of target proteins.
Anticancer Properties
One of the most promising areas of research for this compound is its potential anticancer activity. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its ability to inhibit cell proliferation and induce apoptosis.
Anti-inflammatory Effects
Additionally, preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating diseases characterized by chronic inflammation.
Study 1: Cytotoxicity in Cancer Cells
In a study examining the cytotoxic effects of this compound on human cancer cell lines, researchers found that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis.
Study 2: Inhibition of Inflammatory Responses
Another study focused on the anti-inflammatory properties of this compound involved testing its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed that treatment with the compound led to a marked decrease in the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural analogs.
Key Structural and Functional Insights:
The 4-methoxyphenyl group in G419-0276 increases polarity but reduces solubility, highlighting the trade-off between hydrophilicity and logP .
Halogen Effects :
- The 4-chlorophenethyl group in G419-0211 enhances intermolecular interactions (e.g., halogen bonding), a feature exploited in antimicrobial agents .
Core Heterocycle Variations :
- Pyrazolo[1,5-a]pyrimidine analogs (e.g., F-DPA) exhibit distinct pharmacological profiles compared to pyrazolo[1,5-a]pyrazines due to differences in ring size and electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
